molecular formula C15H10O4 B1336131 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- CAS No. 87891-60-9

4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-

Cat. No. B1336131
CAS RN: 87891-60-9
M. Wt: 254.24 g/mol
InChI Key: RQYBXCFFANHJGM-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-” is a chemical compound with the molecular formula C15H10O4 . It is also known by other names such as Biochanin B, Formononetin, Formononetol, Isoflavone, 7-hydroxy-4’-methoxy-, 7-Hydroxy-4’-methoxyisoflavone, 7-Hydroxy-3- (4-methoxyphenyl)-4H-chromen-4-one, and 7-hydroxy-3- (4-methoxyphenyl)-4-benzopyrone .


Molecular Structure Analysis

The molecular weight of “4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-” is 268.2641 . The IUPAC Standard InChI is InChI=1S/C16H12O4/c1-19-12-5-2-10 (3-6-12)14-9-20-15-8-11 (17)4-7-13 (15)16 (14)18/h2-9,17H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-” include a molecular weight of 284.26 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 3 and a Topological Polar Surface Area of 65 Ų .

Scientific Research Applications

  • Antiestrogenic Properties : A study explored the structure-activity relationship of 2,3-diaryl-1-benzopyran analogues, including 4H-1-benzopyran-4-one derivatives, for their affinity to estrogen receptors and antiestrogenic activities. It was found that some benzopyrans emerged as potent antiestrogens, more effective than certain known compounds like tamoxifen (Saeed et al., 1990).

  • HIV-1 Protease Inhibition : Research has identified certain nonpeptide compounds, including derivatives of 4-hydroxy-1-benzopyran-2-one, as low micromolar inhibitors of HIV-1 protease. These compounds were found to be competitive inhibitors, providing a basis for developing effective HIV-1 protease inhibitors (Tummino et al., 1994).

  • Acid/Base Properties : A quantum mechanical study in gas-phase and solution examined the protonated and deprotonated forms of 4H-1-benzopyran-4-one and its hydroxylated derivatives, contributing to the understanding of their acid/base properties (Alemán, 2000).

  • Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of 4H-1-benzopyran-4-one derivatives, examining their molecular structures and potential applications in different fields, such as medicinal chemistry and material science. For instance, research on 5-Hydroxy-3,4′,6,7-tetramethoxyflavone, a derivative of 4H-1-benzopyran-4-one, contributes to the understanding of flavonoid structures (Geng et al., 2011).

  • Catalytic Efficiency : A study focused on the catalytic efficiency of TiO2 nanoparticles supported by carbon nanotubes for the preparation of heterocyclic compounds including derivatives of 4H-1-benzopyran-2-one. The research highlights the potential for environmentally benign synthesis methods in pharmaceutical chemistry (Abdolmohammadi, 2018).

  • Fluorescent Probes : Flavonols, including 3-hydroxyl-2-phenyl-1-benzopyran-4-one derivatives, have been studied for their potential as small-molecule fluorescent probes. These compounds' unique environmental-sensitive dual emissions make them suitable for diverse sensing applications (Qin et al., 2021).

properties

IUPAC Name

7-hydroxy-3-phenoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYBXCFFANHJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236681
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87891-60-9
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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